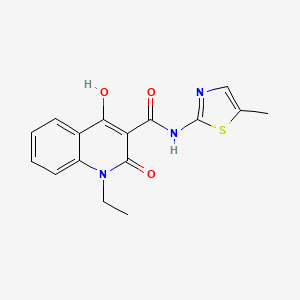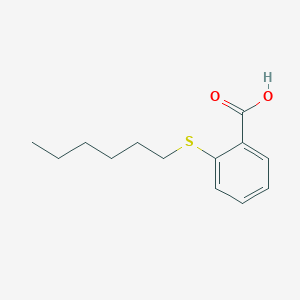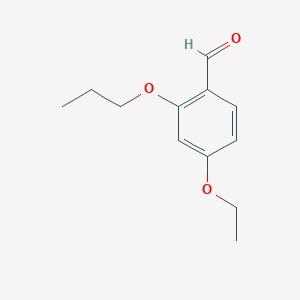
5-Methyl-2-(4-pyridinyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(4-pyridinyl)-1H-indole is a heterocyclic aromatic compound that features both an indole and a pyridine ring The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The pyridine ring is a six-membered nitrogen-containing aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(4-pyridinyl)-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting with a suitable indole derivative and a pyridine derivative, the reaction can be facilitated by using a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and cyclization reactions are commonly employed, with careful control of reaction parameters to ensure high efficiency and minimal by-products.
化学反应分析
Types of Reactions
5-Methyl-2-(4-pyridinyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst, leading to the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole or pyridine rings, facilitated by reagents such as halogens (e.g., bromine, chlorine) or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Halogenated or alkylated indole or pyridine derivatives.
科学研究应用
5-Methyl-2-(4-pyridinyl)-1H-indole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Industry: The compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-Methyl-2-(4-pyridinyl)-1H-indole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The indole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
2-(4-Pyridinyl)-1H-indole: Lacks the methyl group at the 5-position.
5-Methyl-1H-indole: Lacks the pyridine ring.
2-(4-Pyridinyl)-3-methyl-1H-indole: Has a methyl group at the 3-position instead of the 5-position.
Uniqueness
5-Methyl-2-(4-pyridinyl)-1H-indole is unique due to the presence of both the indole and pyridine rings, as well as the methyl group at the 5-position. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C14H12N2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
5-methyl-2-pyridin-4-yl-1H-indole |
InChI |
InChI=1S/C14H12N2/c1-10-2-3-13-12(8-10)9-14(16-13)11-4-6-15-7-5-11/h2-9,16H,1H3 |
InChI 键 |
GTXHGLPALVSBRX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)NC(=C2)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[2-(Methylsulfanyl)phenyl]cyclobutanecarbonitrile](/img/structure/B11998270.png)


![methyl N'-[(E)-ethanoyl]imidothiocarbamate hydroiodide](/img/structure/B11998288.png)
![N'-[(E)-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methylidene]acetohydrazide](/img/structure/B11998292.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11998297.png)

![N'-[(E)-(3-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11998322.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11998325.png)
